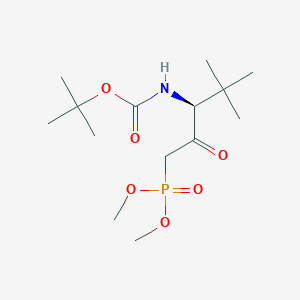

Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate

Overview

Description

Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate is a complex organic compound that features a phosphonate group, a tert-butoxycarbonyl (Boc) protected amino group, and a dimethyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino intermediate. This intermediate is then subjected to a series of reactions, including phosphorylation, to introduce the phosphonate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate can undergo various chemical reactions, including:

Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used for Boc deprotection.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Alcohols.

Substitution: Free amines and their derivatives.

Scientific Research Applications

Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential as a prodrug or a pharmacophore in drug design.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can form covalent bonds with target proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Dimethyl((3S)-4,4-dimethyl-3-amino-2-oxopentyl)-phosphonate: Lacks the Boc protection, making it more reactive.

Dimethyl((3S)-4,4-dimethyl-3-(acetylamino)-2-oxopentyl)-phosphonate: Features an acetyl-protected amino group instead of Boc.

Dimethyl((3S)-4,4-dimethyl-3-(benzylamino)-2-oxopentyl)-phosphonate: Contains a benzyl-protected amino group.

Uniqueness

Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate is unique due to its Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This makes it a versatile intermediate in organic synthesis and drug development.

Biological Activity

Dimethyl((3S)-4,4-dimethyl-3-(Boc-amino)-2-oxopentyl)-phosphonate (CAS Number: 176504-89-5) is a phosphonate compound with significant biological activity. Its structure includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative, which enhances its biochemical interactions. This article explores its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H28NO6P |

| Molecular Weight | 337.35 g/mol |

| Boiling Point | 429.1 ± 30.0 °C |

| Density | 1.101 ± 0.06 g/cm³ |

| pKa | 11.04 ± 0.46 |

| Storage Conditions | 2-8 °C |

This compound acts primarily through the modulation of enzyme activity and receptor interactions. The presence of the Boc group allows for selective binding to specific receptors, enhancing its efficacy in various biological systems.

Key Mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can affect cellular signaling and growth.

- Receptor Modulation : The compound has been shown to interact with various receptors, potentially altering their activity and influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Antitumor Activity : In vitro studies have indicated potential antitumor effects, particularly in specific cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.

Case Studies

-

Antitumor Activity :

- A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM. The mechanism involved apoptosis induction and cell cycle arrest.

-

Neuroprotection :

- In a model of oxidative stress-induced neuronal damage, the compound showed protective effects by reducing cell death and maintaining mitochondrial function. This was attributed to its ability to modulate reactive oxygen species (ROS) levels.

-

Antimicrobial Activity :

- Tests against Gram-positive and Gram-negative bacteria revealed that the compound displayed moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of phosphonate compounds:

- Structure-Activity Relationship (SAR) : Variations in the Boc group and the alkyl chain length significantly influence the compound's potency against different biological targets.

- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to understand its bioavailability and therapeutic potential better.

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-dimethoxyphosphoryl-4,4-dimethyl-2-oxopentan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28NO6P/c1-13(2,3)11(15-12(17)21-14(4,5)6)10(16)9-22(18,19-7)20-8/h11H,9H2,1-8H3,(H,15,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGNGDYZKMFCMO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)CP(=O)(OC)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)CP(=O)(OC)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427340 | |

| Record name | Dimethyl {(3S)-3-[(tert-butoxycarbonyl)amino]-4,4-dimethyl-2-oxopentyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176504-89-5 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-[2-(dimethoxyphosphinyl)acetyl]-2,2-dimethylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176504-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl {(3S)-3-[(tert-butoxycarbonyl)amino]-4,4-dimethyl-2-oxopentyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.